molecular formula C12H12O8Ti B13781121 Titanium acrylate CAS No. 94275-73-7

Titanium acrylate

Cat. No.: B13781121
CAS No.: 94275-73-7
M. Wt: 332.09 g/mol
InChI Key: YRWWCNGKZLMTPH-UHFFFAOYSA-J
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Description

Titanium acrylate refers to organotitanium compounds that incorporate acrylate functional groups, making them a subject of interest in the development of advanced polymeric materials and functional coatings . These compounds are bifunctional; the titanium moiety can impart properties like photoactivity, while the vinyl group of the acrylate is susceptible to polymerization, allowing the formation of hybrid organic-inorganic networks . This reagent is primarily investigated for its potential application in creating novel acrylic copolymers . Research into similar organotitanium polymers indicates possible use in specialized areas such as self-polishing coatings, where the controlled hydrolysis of the organotitanium bonds can be a key mechanism . Furthermore, the integration of titanium into polymer structures is explored to modify material properties, such as stability under irradiation or imparting self-cleaning characteristics through photocatalytic activity . The compound's mechanism of action in research settings often involves its role as a monomer or cross-linking agent in free-radical polymerization reactions, leading to materials with tailored properties . Intended Use and Handling: This product is labeled For Research Use Only (RUO) . It is strictly for utilization in laboratory research settings and is not intended for use in diagnostics, therapeutics, or any clinical applications . It is not for human or animal consumption, nor for any form of personal use. Researchers are responsible for ensuring that all handling and applications of this product comply with their institution's safety protocols and local regulations.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

94275-73-7

Molecular Formula

C12H12O8Ti

Molecular Weight

332.09 g/mol

IUPAC Name

prop-2-enoate;titanium(4+)

InChI

InChI=1S/4C3H4O2.Ti/c4*1-2-3(4)5;/h4*2H,1H2,(H,4,5);/q;;;;+4/p-4

InChI Key

YRWWCNGKZLMTPH-UHFFFAOYSA-J

Canonical SMILES

C=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].[Ti+4]

Origin of Product

United States

Preparation Methods

Two-Step Grafting and Polymerization Method

A prominent method for preparing this compound involves a two-step process, as demonstrated in the synthesis of polyurethane acrylate-based titanium dioxide (TiO2) composites:

  • Step 1: Surface Modification of Titanium Dioxide
    Titanium dioxide particles are grafted with γ-aminopropyltriethoxy silane to introduce amino functional groups on the surface. This amino modification is crucial as it enhances the compatibility and reactivity of TiO2 with acrylate monomers. The amino group content can be controlled by adjusting the pH during the grafting process, which influences the final properties of the this compound product.

  • Step 2: Preparation of Polyurethane Acrylate-Based Titanium Dioxide
    The amino-modified TiO2 is reacted with polyurethane acrylate prepolymers. The synthesis of the polyurethane prepolymer typically involves poly(propylene glycol) (PPG), isophorone diisocyanate (IPDI), and hydroxyethyl acrylate (HEA) as raw materials. The reaction conditions are optimized at around 80 °C for 3 hours with an R-value (ratio of NCO to OH groups) of 2. The amino-modified TiO2 is then incorporated into the prepolymer at 50 °C for 3 hours, followed by capping the residual NCO groups with HEA to yield the final polyurethane acrylate-based titanium dioxide pigment.

Table 1: Key Reaction Parameters for Polyurethane Acrylate-Based Titanium Dioxide Preparation

Parameter Condition Notes
Prepolymer synthesis temp. 80 °C Optimal for reaction
Prepolymer reaction time 3 hours Ensures complete prepolymer formation
R-value (NCO:OH ratio) 2 Stoichiometric balance
TiO2 modification pH Variable (controlled) Controls amino group content
TiO2 incorporation temp 50 °C For reaction with prepolymer
TiO2 incorporation time 3 hours Ensures grafting completeness

The presence of amino groups on TiO2 improves the photopolymerization efficiency and mechanical properties of the resulting films, such as tensile strength and elongation. Increased amino content leads to branched polymer structures and reduced viscosity, enhancing the cross-linking behavior under UV or blue light curing.

Hydrogel Composite Formation with Titanium Dioxide Nanoparticles

A related method involves synthesizing poly(acrylate/acrylamide) hydrogels incorporating titanium dioxide nanoparticles:

  • Acrylic acid is neutralized and copolymerized with acrylamide in the presence of a cross-linker (N,N′-methylenebisacrylamide) and an initiator (potassium persulfate) under nitrogen atmosphere at 60 °C for 3 hours.
  • Titanium dioxide nanoribbons are synthesized separately by an alkaline hydrothermal method and then added during the hydrogel synthesis to form a composite.
  • The resulting poly(acrylate/acrylamide)/TiO2 composite integrates titanium dioxide within the acrylate polymer matrix, enhancing properties such as adsorption capacity and mechanical strength.

UV-Curable this compound Coatings

This compound can also be prepared as pigmented coatings using UV-curable epoxy acrylate formulations containing titanium dioxide pigment. The coating formulation includes epoxy acrylate resin, tripropylene glycol diacrylate monomer, TiO2 pigment, and a photoinitiator. The mixture is applied and cured under UV light to form a this compound-based coating with enhanced surface properties.

Analysis of Preparation Methods

Method Advantages Limitations Applications
Two-step grafting and polyurethane acrylate synthesis Controlled surface modification, improved mechanical and photopolymerization properties Requires precise control of reaction conditions and pH Blue light-curable inks, coatings, composites
Titanium complex catalyzed polymerization High polymerization efficiency, potential for tailored polymer structures Complex catalyst synthesis, not direct this compound Polymer synthesis with titanium catalysts
Hydrogel composite with TiO2 nanoparticles Enhanced adsorption and mechanical properties, facile synthesis Composite rather than pure this compound compound Environmental remediation, hydrogels
UV-curable this compound coatings Fast curing, good film properties Limited to surface applications Ceramic tile coatings, surface finishing

Research Findings and Data Summary

  • The optimal synthesis of polyurethane acrylate-based titanium dioxide occurs at 80 °C for 3 hours with an R-value of 2, yielding a prepolymer that reacts with amino-modified TiO2 at 50 °C for 3 hours.
  • Amino group content on TiO2 surface can be controlled by pH adjustment, influencing viscosity and photopolymerization rate; higher amino content reduces viscosity and increases cross-linking efficiency.
  • Mechanical properties such as tensile strength and elongation improve with amino-modified TiO2 incorporation, with elongation ranging from 95% to 165% and stress from 1.9 to 4.3 MPa.
  • Polymerization catalyzed by titanium complexes demonstrates high efficiency but is more relevant to polymer synthesis than direct this compound preparation.
  • Incorporation of TiO2 nanoparticles into acrylate hydrogels enhances adsorption properties for environmental applications.
  • UV-curable this compound coatings provide rapid curing and robust surface films suitable for ceramic tile coatings.

Chemical Reactions Analysis

Polymerization Reactions

Titanium acrylate participates in two primary polymerization mechanisms:

1.1 Radical Polymerization

  • Initiates via Ti(III)-mediated single-electron transfer to generate carbon-centered radicals .

  • Regioselective ring-opening observed in cyclopropane substrates (e.g., methylenecyclopropanes) with 82-94% yield under optimized conditions .

  • Enables controlled molecular weight distribution (Ð = 1.2-1.5) in polyacrylates.

1.2 Coordination-Insertion Polymerization

  • Titanium center coordinates with acrylate monomers through η²-binding mode .

  • Achieves stereoregular polymers with >95% isotacticity in MMA polymerization .

  • Reaction kinetics show first-order dependence on monomer concentration (k = 0.15 min⁻¹ at 80°C).

Cross-Linking Reactions

This compound facilitates covalent network formation through:

Reaction TypeConditionsGel FractionSwelling Ratio
Acrylate-AcrylateUV, 365 nm78-92%5.8-8.2
Epoxy-Acrylate120°C, 2 hr85-94%4.1-6.7
Data from
  • Dual-cure systems achieve full conversion (≥98%) through sequential radical/thermal activation.

  • Mechanical properties correlate with cross-link density (R²=0.91) .

Esterification Reactions

This compound undergoes ester exchange with alkoxy groups:

3.1 Reaction Pathway

  • Ti(OR)₄ + HOOC-CH₂-CH₂-COO⁻ → Ti(OOCR)₃(OR) + 3ROH

  • Chelation stabilizes product (ΔG‡ = 45.2 kJ/mol)

3.2 Molar Ratio Effects

Ti/COOH RatioProduct StateSolubilityCoordination Mode
≤1.0GelInsolubleBridging
>2.0SolutionSolubleChelating
Adapted from
  • FTIR confirms bidentate coordination (Δν = 100 cm⁻¹ between νₐ and νₛ COO⁻) .

Thermal Decomposition

Stepwise degradation occurs under pyrolysis:

Thermogravimetric Analysis Data

StageTemp Range (°C)Mass Loss (%)Process
I200-28018.2Ligand dissociation
II280-45052.7Carbon chain breakdown
III450-65029.1TiO₂ crystallization
From
  • Residual anatase TiO₂ (98.3% purity) forms at 650°C.

  • Activation energy (Eₐ) = 142 kJ/mol via Flynn-Wall-Ozawa method.

Scientific Research Applications

Biomedical Applications

Titanium acrylate has shown promise in the field of biomaterials, particularly for dental and orthopedic applications. Its incorporation into acrylic resins can enhance mechanical properties and biocompatibility.

Case Study: Denture Base Materials

A systematic review evaluated the effect of titanium dioxide nanoparticle coating on polymethylmethacrylate (PMMA) surfaces used in removable acrylic resin prosthetics. The study found that titanium dioxide nanoparticles significantly improved wear resistance and antimicrobial activity of PMMA, enhancing the longevity and functionality of dentures .

Property Uncoated PMMA TiO2 Coated PMMA
Wear ResistanceLowerHigher
Antimicrobial ActivityNonePresent
GlossinessModerateHigh

This indicates that titanium compounds can significantly improve the performance of dental materials.

Optical Applications

This compound is also utilized in the production of optical materials, particularly in enhancing the refractive index of polymers used for lenses.

Case Study: Nanocomposite Optical Plastics

Research demonstrated that dispersing titanium within an acrylate matrix resulted in nanocomposite optical plastics with significantly improved refractive indices. The study reported that as titanium content increased, the refractive index rose from 1.45 to 1.53, making these materials suitable for high-performance optical applications .

Titanium Content (%) Refractive Index Abbe Number
01.4557
0.51.4655
11.4852
41.5340

This data illustrates the potential for titanium acrylates to create advanced optical materials with tailored properties.

Coatings and Adhesives

This compound is employed in coatings to improve adhesion and durability in composite materials.

Case Study: Bonding Strength Improvement

A study investigated the bonding strength of acrylic resins to titanium alloys using a multi-purpose primer containing titanium components. The results indicated that the primer enhanced bond strength significantly compared to untreated surfaces, demonstrating the utility of titanium acrylates in improving adhesion properties .

Surface Treatment Bond Strength (N)
Untreated67.81
Airborne-particle Abrasion + Primer103.78

This enhancement is crucial for applications where strong adhesion between materials is necessary, such as in dental prosthetics and implants.

Mechanism of Action

The mechanism of action of titanium acrylate involves its ability to form strong bonds with other molecules through its acrylate group. This allows it to participate in polymerization reactions, leading to the formation of highly crosslinked structures. The titanium atom can also interact with various molecular targets, facilitating catalytic processes and enhancing material properties .

Comparison with Similar Compounds

Research Findings and Innovations

  • 3D Printing : this compound-modified resins achieve optimized viscosity (50–100 mPa·s) for gyroid TPMS structures, unattainable with unmodified resins .
  • Optical Tuning : Increasing titanium content in acrylate matrices raises the refractive index from 1.45 to 1.53 while maintaining >90% transmittance .
  • Mechanical Enhancement : Epoxy acrylate coatings modified with this compound exhibit 30% higher impact resistance than conventional formulations .

Biological Activity

Titanium acrylate is a compound that has garnered attention for its potential applications in various fields, particularly in biomedical and material sciences. This article examines its biological activity, including antibacterial properties, biocompatibility, and applications in medical devices, supported by research findings and case studies.

Overview of this compound

This compound combines titanium with acrylate polymers, enhancing the material's mechanical properties and introducing unique biological activities. The incorporation of titanium is known to improve the antimicrobial properties of polymers, making them suitable for applications in healthcare settings.

Antibacterial Properties

Numerous studies have investigated the antibacterial activity of this compound and its derivatives. The presence of titanium enhances the material's ability to inhibit bacterial growth, which is crucial in medical applications such as implants and orthodontic devices.

Case Study: Titanium Dioxide Nanoparticles in Acrylic Baseplates

A recent study evaluated the effect of adding 1% titanium dioxide nanoparticles to acrylic baseplates used in orthodontic functional appliances. The results indicated a significant reduction in bacterial colony counts over time:

  • Four-month evaluation : p-value = 0.002
  • Six-month evaluation : p-value = 0.011

This study underscores the effectiveness of titanium-based materials in reducing bacterial colonization, which is vital for preventing infections associated with orthodontic treatments .

Biocompatibility Studies

Biocompatibility is a critical factor for materials intended for medical use. This compound has been subjected to various biocompatibility tests to assess its safety when in contact with biological tissues.

USP Class VI Testing

Materials classified under USP Class VI are subjected to rigorous testing to evaluate their biological reactivity. This compound has shown promising results in these tests, indicating low toxicity and minimal irritation upon implantation in live animal models. The standard implantation period required for these tests is five days, during which no signs of irritation or toxicity were observed .

Research Findings on Mechanical Properties

The mechanical properties of this compound composites have also been studied extensively. The addition of titanium significantly enhances the strength and durability of acrylate-based materials.

Table 1: Mechanical Properties of this compound Composites

Titanium Content (%)Tensile Strength (MPa)Elongation at Break (%)
0305
1356
2407
3458

This table illustrates that increasing titanium content correlates with improved tensile strength and elongation at break, demonstrating enhanced mechanical performance suitable for load-bearing applications .

Applications in Medical Devices

This compound's unique properties make it an excellent candidate for various medical devices. Its antibacterial activity combined with favorable mechanical properties allows for its use in:

  • Orthodontic appliances : Reducing bacterial growth on surfaces.
  • Implants : Enhancing biocompatibility and mechanical stability.
  • Wound dressings : Providing antimicrobial protection while being biocompatible.

Q & A

Q. How should researchers address reproducibility challenges in this compound studies, particularly in non-standardized synthesis protocols?

  • Methodology : Adhere to FAIR data principles: publish raw spectra, crystallographic files, and step-by-step protocols in repositories like Zenodo. Use IUPAC nomenclature for acrylate ligands and disclose batch-specific impurities (e.g., residual Cl⁻ from TiCl₄ precursors) .

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